(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
943894-82-4 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-3-amino-1-tert-butylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
FDAXMCBBSSNYSW-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N1CC[C@@H](C1=O)N |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)N |
Origin of Product |
United States |
Physicochemical Properties
(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one is a chiral building block used in asymmetric synthesis. bldpharm.com Its key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 943894-82-4 |
| Molecular Formula | C₈H₁₆N₂O |
| SMILES | CC(C)(C)N1CCC@HN |
| Molecular Weight | 156.23 g/mol |
| Appearance | Not specified, likely solid or oil |
| Chirality | (S) |
Synthesis and Applications
Asymmetric Synthesis Approaches
Asymmetric synthesis is paramount for obtaining the desired enantiomer of chiral pyrrolidinones. These approaches leverage chiral catalysts, auxiliaries, or reagents to direct the stereochemical outcome of the reaction, leading to the formation of a single enantiomer with high purity.
De Novo Asymmetric Construction of the Pyrrolidinone Core
De novo strategies involve the construction of the chiral pyrrolidinone ring from acyclic precursors. These methods offer a high degree of flexibility in introducing various substituents onto the pyrrolidinone core.
Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a stereoselective transformation. sigmaaldrich.comnih.gov After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric synthesis. researchgate.net In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to one of the starting materials to control the stereochemistry of the cyclization step.
For instance, the alkylation of chiral, non-racemic tricyclic pyrrolidinones, formed from the condensation of cyclic keto acids with chiral amino alcohols, demonstrates the use of a chiral auxiliary to control the stereochemistry of substitution on the pyrrolidinone ring. clockss.org Another approach involves the use of an N-tert-butylsulfonyl group as a chiral auxiliary in the synthesis of pyrrolidines from (2-aminoalkyl)oxiranes. nih.gov While not directly forming a pyrrolidinone, this strategy highlights the principle of using a chiral group on the nitrogen to direct the formation of the heterocyclic ring.
The general approach for using a chiral auxiliary in the synthesis of a substituted pyrrolidinone can be outlined as follows:
Attachment of a chiral auxiliary to an acyclic precursor.
Diastereoselective cyclization to form the pyrrolidinone ring.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
| Chiral Auxiliary Type | Application | Key Features |
| Oxazolidinones | Asymmetric alkylations and aldol reactions | High diastereoselectivity, well-defined transition states |
| Camphorsultam | Michael additions, Claisen rearrangements | High diastereoselectivity, robust and crystalline |
| Pseudoephedrine | Asymmetric alkylations | Forms crystalline derivatives, high diastereoselectivity |
| tert-Butanesulfinamide | Synthesis of chiral amines | Readily available, stable, and easily removed |
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, utilizing small organic molecules as catalysts. unibo.it For the construction of chiral pyrrolidinones, organocatalytic Michael additions and aldol condensations are particularly relevant. mdpi.comtandfonline.comnih.govnih.govnih.govresearchgate.netresearchgate.netnih.govrsc.org
In a typical organocatalytic Michael addition approach to pyrrolidinones, a chiral amine catalyst, often derived from proline, activates an α,β-unsaturated carbonyl compound towards nucleophilic attack by an enamine intermediate. The subsequent intramolecular cyclization and hydrolysis yield the chiral pyrrolidinone. The stereochemistry is controlled by the chiral catalyst, which directs the approach of the nucleophile to one face of the Michael acceptor.
Similarly, organocatalytic aldol condensations can be employed to construct the pyrrolidinone core. A chiral organocatalyst can facilitate the enantioselective aldol reaction between a ketone and an aldehyde, with the resulting aldol adduct undergoing subsequent cyclization to form the pyrrolidinone. Proline and its derivatives are highly effective catalysts for such transformations. unibo.it
| Organocatalytic Reaction | Catalyst Type | Key Features |
| Michael Addition | Proline derivatives, Cinchona alkaloids, Squaramides | High enantioselectivity, mild reaction conditions, formation of C-C and C-N bonds |
| Aldol Condensation | Proline, Prolinamides, Dipeptides | Access to β-hydroxy carbonyl compounds, control of multiple stereocenters |
Transition metal catalysis offers a versatile platform for the asymmetric synthesis of pyrrolidinones. nih.govresearchgate.netnih.gov Asymmetric reductive amination, catalyzed by chiral transition metal complexes (e.g., iridium, rhodium, ruthenium), can be used to form the pyrrolidine ring from a keto-acid or keto-ester precursor. The chiral ligand on the metal center controls the stereochemical outcome of the reduction of the imine intermediate. A cobalt-catalyzed reductive coupling of nitriles and acrylamides also provides a route to pyrrolidinone derivatives. organic-chemistry.org
More recently, transition metal-catalyzed C-H activation and amination have emerged as powerful methods for the construction of N-heterocycles. nih.govacs.orgnih.gov For example, rhodium-catalyzed intramolecular C-H amination can convert an acyclic amine with a suitably positioned C-H bond into a pyrrolidine. The use of a chiral catalyst can render this transformation enantioselective, providing a direct route to chiral pyrrolidines which can be further oxidized to the corresponding pyrrolidinones.
| Transition Metal-Catalyzed Reaction | Metal Catalyst | Key Features |
| Asymmetric Reductive Amination | Iridium, Rhodium, Ruthenium | High enantioselectivity, broad substrate scope, use of H₂ as a reductant |
| C-H Amination/Activation | Rhodium, Palladium, Copper | High atom economy, direct functionalization of C-H bonds, access to complex structures |
| Reductive Coupling | Cobalt | Regioselective formation of pyrrolidinones from nitriles and acrylamides |
Stereoselective Introduction of the C3-Amino Group
An alternative to de novo synthesis is the introduction of the C3-amino group onto a pre-existing chiral pyrrolidinone scaffold. This can be achieved through various stereoselective amination methods.
One approach involves the asymmetric α-amination of a pyrrolidinone enolate. The enolate can be generated using a suitable base, and then reacted with an electrophilic nitrogen source in the presence of a chiral ligand or catalyst to induce stereoselectivity. Proline-catalyzed asymmetric α-amination followed by reductive amination has been used for the synthesis of 3-amino pyrrolidines. researchgate.net
Biocatalytic methods, such as the use of transaminases, offer a highly selective means of introducing an amino group. A chemoenzymatic approach employing an ω-transaminase has been demonstrated for the synthesis of chiral 2,5-disubstituted pyrrolidines, showcasing the potential of enzymes in stereoselective amination. nih.gov Furthermore, diastereoselective aminations can be achieved using chiral aminating reagents, such as chiral nosyloxycarbamates. researchgate.net
N-Alkylation Strategies for the tert-Butyl Moiety
The final step in the synthesis of this compound involves the introduction of the tert-butyl group onto the nitrogen atom of the pyrrolidinone ring. This is typically achieved through N-alkylation. However, the direct N-alkylation of a pyrrolidinone with a bulky electrophile like a tert-butyl halide can be challenging due to steric hindrance.
Alternative strategies for introducing the tert-butyl group may be required. One possibility is the use of a precursor that already contains the tert-butylamino group, which can then be incorporated into the pyrrolidinone ring during the cyclization step. Another approach could involve the use of more reactive tert-butylating agents or specialized reaction conditions to overcome the steric barrier. For example, the synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls involves the use of organometallic reagents to introduce the tert-butyl group, although this is not a direct N-alkylation of a pyrrolidinone. nih.govmdpi.com
Direct Alkylation of the Lactam Nitrogen
Directly installing a bulky substituent like a tert-butyl group onto the nitrogen atom of a pre-formed 3-aminopyrrolidin-2-one core presents significant synthetic challenges. The lactam nitrogen is relatively unreactive, and steric hindrance from both the incoming electrophile and the adjacent carbonyl group can impede the reaction.
A related and more commonly employed strategy involves the N-acylation of the lactam nitrogen. For instance, (S)-pyroglutamic acid esters can be N-acylated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net This introduces a tert-butoxycarbonyl (Boc) group, which is structurally similar to the target N-tert-butyl lactam and serves as a valuable protecting group in many synthetic applications. researchgate.netfishersci.ca
| Reactant | Reagent | Catalyst | Product | Reference |
| (S)-Pyroglutamic acid ester | Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | N-(tert-Butoxycarbonyl)-(S)-pyroglutamic acid ester | researchgate.net |
This N-protection strategy highlights a common approach where direct alkylation is bypassed in favor of acylation, which is often more facile for lactam nitrogens. While not a direct N-tert-butylation, this method provides access to a closely related class of N-functionalized pyroglutamates.
Sequential Functionalization Approaches
Sequential functionalization provides a logical pathway to construct complex molecules by introducing functional groups in a stepwise manner. In the context of this compound, this involves a series of reactions that build upon a simpler starting material.
A prime example of a sequential approach is the synthesis starting from L-aspartic acid. This economical process involves a sequence of transformations to build the final product. figshare.com The synthesis begins with the protection of the amino group and the activation of the carboxylic acid moieties of L-aspartic acid. This is followed by cyclization to form a succinimide intermediate, which is then selectively reduced to afford the desired 3-aminopyrrolidine core. Each step in this sequence adds a new layer of functionality or modifies the existing structure in a controlled manner, leading to the target molecule with the desired stereochemistry. This method underscores the utility of sequential reactions to achieve complexity from simple, readily available chiral precursors. figshare.comresearchgate.net
Another illustrative sequential approach involves the transformation of a hydroxyl group into an amino group with inversion of configuration, as detailed further in section 2.2.2. This process sequentially modifies the C3 position of the pyrrolidine ring, demonstrating how functionality can be installed and stereochemistry controlled through a planned sequence of reactions. google.comgoogleapis.com
Synthesis from Chiral Pool Precursors
The use of readily available, enantiomerically pure natural products as starting materials, known as the chiral pool, is a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of these molecules to build complex targets without the need for de novo asymmetric induction.
Exploiting Natural Amino Acids (e.g., L-Proline, 4-Hydroxy-L-proline) as Chiral Starting Materials
Natural amino acids are among the most versatile chiral pool precursors for synthesizing substituted pyrrolidines. L-aspartic acid, in particular, serves as an economical and efficient starting material for the synthesis of chiral 3-aminopyrrolidine derivatives. figshare.comresearchgate.net A multi-step synthesis transforms L-aspartic acid into optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, a direct precursor to the title compound's core structure. figshare.com This pathway involves the formation of N-protected aspartic anhydride, reaction with an amine to form a succinimide, and subsequent reduction steps to yield the pyrrolidine ring.
Similarly, (S)-pyroglutamic acid, a derivative of L-glutamic acid, is another widely used chiral starting material. researchgate.netresearchgate.net Its inherent lactam structure provides a direct template for the pyrrolidinone core. Synthetic routes from pyroglutamic acid typically involve the protection of the lactam nitrogen, followed by modification at other positions on the ring to introduce the desired functionality. researchgate.net
Transformation Pathways Involving Controlled Stereochemical Inversion or Retention
Control over stereochemistry is paramount in chiral synthesis. Transformation pathways that proceed with either predictable inversion or retention of configuration are powerful tools for accessing specific stereoisomers. A notable example is the synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate from (S)-3-hydroxypyrrolidine derivatives, a process that occurs with complete inversion of stereochemistry at the C3 position. google.comgoogleapis.com
This transformation is typically achieved via a two-step sequence involving an Sₙ2 reaction mechanism.
Activation of the Hydroxyl Group : The chiral (S)-3-hydroxy-pyrrolidine precursor is first treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This converts the hydroxyl group into a much better leaving group, a mesylate. This step proceeds with retention of the original (S) configuration.
Nucleophilic Displacement : The resulting (S)-3-mesyloxypyrrolidine derivative is then treated with a nitrogen nucleophile, such as ammonia. The ammonia attacks the carbon atom bearing the mesylate group from the side opposite to the leaving group, resulting in a Walden inversion of the stereocenter. This Sₙ2 displacement yields the (R)-3-amino-pyrrolidine product with high enantiomeric excess. google.comgoogleapis.com
| Starting Material | Reagent 1 | Reagent 2 | Product | Stereochemical Outcome | Reference |
| tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Mesyl chloride, Triethylamine | Ammonia | tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate | Inversion | google.comgoogleapis.com |
This methodology demonstrates how a readily available chiral precursor can be used to access its stereochemical antipode, effectively doubling the utility of the initial chiral pool starting material.
Multi-Step Synthetic Sequences and Optimization
The construction of this compound often requires multi-step synthetic sequences where reaction conditions at each stage are carefully optimized to maximize yield and maintain stereochemical integrity.
Syntheses originating from chiral amino acids like L-aspartic acid exemplify such multi-step processes. figshare.com An entire synthetic route may involve:
Protection of the starting amino acid's functional groups.
Cyclization to form the pyrrolidinone ring system.
Reduction of carbonyl groups.
Introduction of the C3-amino group (if not already present).
Installation of the N1-tert-butyl group.
Final deprotection steps.
Each of these steps requires optimization of reagents, solvents, temperatures, and reaction times to ensure an efficient and scalable process. For example, the reduction of a succinimide precursor to a pyrrolidinone must be selective to avoid over-reduction to the corresponding pyrrolidine. researchgate.net
Strategic Installation of the N1-tert-Butyl Substituent
One common strategy is to use a tert-butyl-containing reagent from the outset of the synthesis. For example, a primary amine like tert-butylamine can be reacted with a suitable precursor, such as a derivative of maleic or succinic acid, to form the N-tert-butylpyrrolidinone ring in one of the early steps of the synthesis. This approach incorporates the desired substituent at the beginning, avoiding potentially low-yielding alkylation steps on a sterically hindered lactam nitrogen later in the synthesis.
Methodologies for C3-Amino Group Introduction and Subsequent Derivatization
The synthesis of chiral 3-amino-γ-lactams such as this compound is a significant challenge in organic chemistry, requiring stereocontrolled methods for the introduction of the C3-amino functionality. The primary strategies involve either starting with a chiral precursor that already contains the necessary stereocenter or creating it through a stereoselective reaction.
One of the most common and versatile chiral precursors for this purpose is (S)-glutamic acid, an abundant nonessential amino acid. researchgate.netnih.gov A plausible synthetic pathway begins with the cyclization of glutamic acid to form pyroglutamic acid, a reaction that can be achieved by heating. researchgate.netthieme-connect.de The resulting (S)-pyroglutamic acid possesses the desired stereocenter and lactam ring. The next step involves the introduction of the N-tert-butyl group. While direct N-alkylation with a tert-butyl halide is challenging, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). google.com
With the N-substituted pyroglutamate scaffold in hand, the key transformation is the conversion of the C5 carboxylic acid group into the C3 amino group of the final product. This transformation, which involves the removal of a carbon atom, can be efficiently accomplished through classic name reactions such as the Curtius or Hofmann rearrangements. nih.govrsc.orgwikipedia.orgorgoreview.com
The Curtius Rearrangement involves the conversion of a carboxylic acid into an acyl azide. This is typically done by treating an activated carboxylic acid derivative (like an acyl chloride) with an azide salt, or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.govrsc.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The acyl azide, upon heating, undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov Crucially, the migration of the alkyl group occurs with complete retention of its configuration, preserving the (S)-stereochemistry. wikipedia.org The resulting isocyanate can then be hydrolyzed with water to yield the primary amine via an unstable carbamic acid intermediate. organic-chemistry.org
The Hofmann Rearrangement offers an alternative route starting from a primary amide. wikipedia.orgchemistrysteps.com The amide of the N-substituted pyroglutamic acid is treated with bromine and a strong base (like sodium hydroxide) to form a bromoamide. masterorganicchemistry.com Subsequent deprotonation and rearrangement yield the same isocyanate intermediate as in the Curtius rearrangement, which is then hydrolyzed to the target amine. wikipedia.orgorgoreview.comaskfilo.com
An alternative synthetic strategy involves starting with a chiral synthon that already contains a functional group at the C3 position, which can be converted to an amine. For instance, a synthesis could commence with an optically pure 4-amino-(S)-2-hydroxybutyric acid derivative. google.com This starting material can undergo lactam cyclization to form an (S)-3-hydroxy-pyrrolidin-2-one. google.com Following the N-tert-butylation, the C3 hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide source (followed by reduction) or with ammonia would introduce the amino group. This substitution typically proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. Therefore, to obtain the (S)-amino product, one would need to start with the (R)-hydroxy precursor.
Once the C3-amino group is installed, it can be further modified. A common derivatization involves the reaction of the primary amine with aldehydes or ketones to form an azomethine (imine). For example, 3-aminopyrrolidin-2-ones react with carbonyl compounds like p-nitro benzaldehyde in the presence of an acid catalyst to yield the corresponding imine derivatives. researchgate.net These imines can then be readily reduced using agents such as sodium borohydride to furnish N-substituted 3-aminopyrrolidin-2-ones. researchgate.net
Evaluation of Overall Synthetic Efficiency and Reaction Yields
The table below outlines a plausible reaction sequence based on this strategy, with representative yields sourced from analogous reactions in the literature.
Yields are for analogous reactions and not for the specific target compound.
Subsequent derivatization of the C3-amino group also proceeds with moderate to good efficiency. The formation of an azomethine by condensation with an aldehyde, followed by reduction, is a reliable method for functionalization.
Table 2: Representative Yields for Derivatization of the C3-Amino Group
| Step | Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-aminopyrrolidin-2-one | p-chlorobenzaldehyde | 1-{[(E)-(4-chlorophenyl) methylidene]amino}pyrrolidine-2-one | 54% | researchgate.net |
| 2 | 1-aminopyrrolidin-2-one | p-nitrobenzaldehyde | 1-{[(E)-(4-nitrophenyl) methylidene]amino}pyrrolidine-2-one | 60% | researchgate.net |
| 3 | 1-aminopyrrolidin-2-one | 2-bromo-4′-phenylacetophenone | 1-{[(1Z)-1-(biphenyl-4-yl)-2-bromoethylidine]amino}pyrrolidine-2-one | 78% | researchgate.net |
Yields are for the formation of the azomethine intermediate.
Based on these representative yields, the synthesis of chiral 3-aminopyrrolidin-2-ones from readily available starting materials like glutamic acid is a viable and efficient process. The key steps, particularly the Curtius rearrangement and subsequent derivatizations, are well-established reactions that generally provide good returns, making these synthetic methodologies suitable for producing a variety of functionalized chiral γ-lactams.
Methods for Achieving High Enantiomeric Excess (ee)
Achieving a high enantiomeric excess (ee) is fundamental in the synthesis of chiral molecules to ensure that the desired enantiomer is produced predominantly. Various asymmetric strategies have been developed for the synthesis of β-amino acids and their derivatives, including chiral pyrrolidinones. These methods often rely on chiral starting materials, auxiliaries, or catalysts to control the stereochemical outcome.
One of the most direct approaches is to start from a readily available, inexpensive chiral molecule from the "chiral pool." L-aspartic acid, for instance, has been used as a precursor for (S)-3-amino-1-substituted pyrrolidines, reportedly yielding the product with an enantiomeric excess greater than 99%. google.com Similarly, trans-4-hydroxy-L-proline can be converted to (S)-3-amino-1-(benzyloxycarbonyl)pyrrolidine in five steps with a high total yield (77%) and an ee exceeding 99%. google.com Another method starts with (S)-3-hydroxy-pyrrolidine hydrochloride, which is converted to an intermediate that, upon reaction with ammonia, yields the desired amino-pyrrolidine derivative with a 97% ee. googleapis.com
Catalytic asymmetric synthesis represents another powerful strategy. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Techniques include the asymmetric hydrogenation of enamines using chiral rhodium or ruthenium catalysts, which can yield products with high enantioselectivity. Enantioselective conjugate addition reactions to α,β-unsaturated carbonyl compounds are also prominent methods for accessing chiral β-amino acid derivatives. nih.govwiley.com For example, the conjugate addition of cyanide to α,β-unsaturated imides using an aluminum-salen catalyst has been reported. Another approach involves the use of chiral N-tert-butanesulfinamide (Ellman's auxiliary), which serves as a potent chiral directing group in reactions with various nucleophiles to produce a wide range of highly enantioenriched amines. nih.govresearchgate.net
The table below summarizes selected methods for achieving high enantiomeric excess in the synthesis of chiral 3-aminopyrrolidine precursors.
| Starting Material | Key Strategy | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| L-Aspartic Acid | Chiral Pool Synthesis | >99% | google.com |
| trans-4-Hydroxy-L-proline | Chiral Pool Synthesis | >99% | google.com |
| (S)-3-Hydroxy-pyrrolidine hydrochloride | Chiral Pool Synthesis / Nucleophilic Substitution | 97% | googleapis.com |
| 1-Benzyl-3-pyrroline | Asymmetric Hydroboration (Diisopinocampheylborane) | 84% | google.com |
Diastereoselective Approaches and Diastereomeric Ratio Assessment
When a molecule contains more than one stereocenter, the synthetic challenge expands to controlling the relative stereochemistry between them, a concept known as diastereoselectivity. Diastereoselective reactions are crucial for synthesizing complex molecules like densely substituted pyrrolidines.
A powerful tool for constructing the pyrrolidine ring with multiple stereocenters is the [3+2] cycloaddition reaction. acs.orghelsinki.fi Specifically, the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles can generate up to four stereogenic centers in a single step with high levels of stereocontrol. acs.org The diastereoselectivity in these reactions is often directed by a chiral auxiliary attached to one of the reactants. For instance, the use of an N-tert-butanesulfinyl group on a 1-azadiene has been shown to effectively control the facial selectivity of the cycloaddition, leading to the formation of highly substituted pyrrolidines with good to excellent diastereomeric ratios (dr). acs.org In one study, the (S)-configuration of the sulfinyl group induced a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine products. acs.org
Another approach involves the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters, which has been used to prepare 3,4-substituted aminopyrrolidines. researchgate.net Similarly, a highly diastereoselective method for synthesizing α-aminophosphonates via the phosphorylation of cyclic N,O-acetals has been developed, achieving diastereomeric ratios of up to >19:1. acs.org This demonstrates the potential of Lewis acid catalysis in controlling stereochemistry through organized, chair-like transition states. acs.org
The assessment of the diastereomeric ratio is typically performed using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, on the crude reaction mixture. acs.org The distinct chemical environments of the protons in each diastereomer result in separate signals, and the ratio of the integrals of these signals provides a quantitative measure of the diastereomeric ratio. In some cases, the diastereomers can be separated by column chromatography, allowing for their individual characterization. acs.org
The following table presents examples of diastereoselective syntheses relevant to substituted pyrrolidines and the reported diastereomeric ratios.
| Reaction Type | Chiral Influence | Achieved Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| [3+2] Cycloaddition of Azomethine Ylides | N-tert-butanesulfinyl group | Good to Excellent (e.g., 95:5) | acs.org |
| Phosphorylation of Piperidine N,O-Acetals | Substrate Control / Lewis Acid Catalysis | up to >19:1 | acs.org |
| Palladium-Catalyzed Cyclization | Amino Acid-Derived Substrate | 1:1 to >20:1 | helsinki.fi |
Strategies for Preventing Racemization During Synthetic Operations and Purification
The stereochemical integrity of a chiral center, particularly an α-carbon to a carbonyl group as in 3-amino-pyrrolidin-2-one, can be susceptible to erosion through racemization or epimerization. This is a significant concern during synthetic steps such as amide bond formation, or under harsh basic, acidic, or thermal conditions. aalto.fithieme-connect.de
The primary mechanism for racemization of activated amino acid derivatives involves the formation of a planar 1,3-oxazol-5(4H)-one (azlactone) intermediate. thieme-connect.de The proton at the chiral center (α-proton) of this intermediate is acidic and can be easily removed by a base, leading to an achiral enolate and subsequent loss of stereochemical information. thieme-connect.de
Several strategies are employed to suppress this side reaction:
Choice of Protecting Group: Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are significantly less prone to forming oxazolones compared to N-acyl groups. thieme-connect.de A recently developed thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), is removed under nearly neutral conditions, which greatly suppresses racemization compared to the standard base-labile Fmoc group. nih.gov
Coupling Reagents and Additives: During peptide coupling, the addition of reagents like 1,2,3-benzotriazol-1-ol (HOBt) or its 7-aza derivative (HOAt) is a standard practice. thieme-connect.depeptide.com These additives react with the activated amino acid to form active esters that are more reactive towards the amine component than they are towards cyclizing to the oxazolone, thereby minimizing the opportunity for racemization. thieme-connect.de
Reaction Conditions: Careful control of reaction conditions is crucial. The choice of base and solvent can have a significant impact; non-polar solvents and weaker, sterically hindered bases are often preferred. helsinki.fi Lowering the reaction temperature can also slow down the rate of epimerization.
Purification: Purification methods should be selected to avoid conditions that promote racemization. For example, prolonged exposure to strong acids or bases during chromatographic purification or work-up should be avoided.
In the synthesis of chromenopyrrolidinones from amino acid derivatives, racemization was identified as a formidable challenge, highlighting the need for careful optimization of reaction variables. helsinki.fiaalto.fi
Analytical Techniques for Chiral Purity Determination
The verification of enantiomeric and diastereomeric purity is a critical final step in any stereoselective synthesis. A variety of analytical techniques are available for this purpose, with chromatographic methods being the most powerful and widely used. wikipedia.org
Chiral Chromatography: This is the most common method for determining enantiomeric excess (ee). nih.gov
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. wikipedia.org A wide variety of CSPs are commercially available, based on selectors like polysaccharides, cyclodextrins, and proteins. wikipedia.org
Gas Chromatography (GC): Similar to HPLC, but uses a chiral column for the separation of volatile compounds.
Indirect Chiral Analysis: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., reversed-phase HPLC). researchgate.net
Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the buffer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions that result in separate signals for each enantiomer. However, this method is generally less accurate for precise ee determination than chromatography. It is, however, the primary method for determining the diastereomeric ratio (dr) of a mixture of diastereomers, as they are chemically distinct and typically show different signals in a standard ¹H or ¹³C NMR spectrum. acs.org
Mass Spectrometry (MS): When coupled with a chiral separation technique like HPLC, mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for quantifying the chiral purity of peptides and their constituent amino acids, even at very low levels. researchgate.netdigitellinc.com
The determination of chiral purity is essential for ensuring the quality of pharmaceutical compounds, as different enantiomers can have vastly different pharmacological and toxicological profiles. wikipedia.org
Chemical Reactivity and Transformations of S 3 Amino 1 Tert Butyl Pyrrolidin 2 One
Reactivity of the Lactam Functionality
The pyrrolidin-2-one ring, a five-membered lactam, is a key reactive site in the molecule. The reactivity of the lactam is centered around the electrophilic nature of its carbonyl carbon.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³, altering the geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org
The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, typically lead to irreversible additions. colby.eduacademie-sciences.fr In contrast, weaker, less basic nucleophiles result in reversible additions. masterorganicchemistry.com The Bürgi-Dunitz trajectory describes the preferred angle of approach for a nucleophile towards a carbonyl carbon, which is approximately 105°. masterorganicchemistry.comacademie-sciences.fr
While specific studies on (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one are not extensively detailed in the provided results, the general principles of carbonyl chemistry suggest that it would undergo such reactions. The presence of the adjacent C3-amino group and the N1-tert-butyl group can influence the stereochemical outcome of these additions.
Ring-Opening Reactions of the Pyrrolidinone
The lactam ring of this compound can undergo ring-opening reactions under various conditions, such as hydrolysis or aminolysis. These reactions involve the cleavage of the amide bond within the ring. For instance, β-lactam antibiotics, which also contain a cyclic amide structure, are inactivated by enzymatic hydrolysis of the β-lactam ring. nih.gov While the five-membered ring of a pyrrolidinone is less strained and therefore less reactive than the four-membered ring of a β-lactam, it can still be opened under forcing conditions (e.g., strong acid or base, high temperatures).
Trifluoroacetic acid has been shown to induce the ring-opening of isopenam structures, which are related to β-lactams. rsc.org This suggests that strong acids could potentially facilitate the cleavage of the pyrrolidinone ring in the title compound. The stability of the lactam is a critical factor in its application as a chiral scaffold, and harsh reaction conditions that could lead to ring-opening are often avoided to preserve the core structure.
Transformations Involving the C3-Amino Group
The primary amino group at the C3 position is a versatile functional handle that allows for a wide range of chemical modifications.
Amine Functionalization: Acylation, Alkylation, and Arylation
The nucleophilic nature of the C3-amino group makes it readily available for various functionalization reactions.
Acylation: The amino group can be acylated by reacting with acylating agents such as acyl chlorides or anhydrides to form amides. This is a common transformation for protecting the amino group or for introducing specific acyl moieties. For example, the acylation of a pyrrolidinylnaphthalene derivative with various acyl chlorides has been demonstrated. mdpi.com
Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other electrophilic alkylating agents. This introduces alkyl substituents onto the nitrogen atom.
Arylation: The amino group can undergo N-arylation through reactions like the Goldberg reaction, which is a copper-catalyzed N-arylation of amides. mdpi.com This reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aromatic ring.
Formation of Amide Bonds, Ureas, and Carbamates
The C3-amino group serves as a nucleophile in the formation of several important functional groups.
Amide Bonds: The primary amine can react with activated carboxylic acids or their derivatives to form amide bonds. researchgate.netnih.gov This is a fundamental reaction in peptide synthesis and the construction of more complex molecules. The synthesis of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves the formation of an amide bond at the 3-position of a pyrrolidine (B122466) ring.
Ureas: Reaction of the amino group with isocyanates or carbamoyl chlorides leads to the formation of ureas. This transformation introduces a urea moiety, which is a common structural motif in biologically active compounds. The reaction of an acyl azide with an amine can also produce a urea derivative through a Curtius rearrangement. organic-chemistry.org
Carbamates: Carbamates can be synthesized by reacting the amino group with chloroformates or by a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.org The tert-butoxycarbonyl (Boc) group, a common amine protecting group, is a type of carbamate. apolloscientific.co.ukmedchemexpress.com The synthesis of tert-butyl carbamates can be achieved through a Curtius rearrangement of an acyl azide in the presence of an alcohol. organic-chemistry.org
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride/Anhydride | Amide |
| Alkylation | Alkyl Halide | Substituted Amine |
| Arylation | Aryl Halide (with Cu catalyst) | Aryl Amine |
| Amide Bond Formation | Activated Carboxylic Acid | Amide |
| Urea Formation | Isocyanate | Urea |
| Carbamate Formation | Chloroformate/Boc-Anhydride | Carbamate |
Influence of the N1-tert-Butyl Substituent on Chemical Reactivity
The tert-butyl group attached to the lactam nitrogen (N1) exerts a significant influence on the reactivity of the entire molecule primarily through steric effects.
The bulky nature of the tert-butyl group can sterically hinder the approach of nucleophiles to the adjacent carbonyl carbon of the lactam. masterorganicchemistry.com This can decrease the rate of nucleophilic addition reactions compared to less sterically encumbered N-substituted pyrrolidinones.
Furthermore, the tert-butyl group can influence the conformation of the five-membered pyrrolidinone ring. In related pyrrolidine systems, bulky substituents have been shown to affect the ring conformation. mdpi.com This conformational preference can, in turn, affect the accessibility of the reactive sites on the molecule and influence the stereochemical outcome of reactions at both the C2-carbonyl and the C3-amino group. For instance, in 4-tert-butylcyclohexanone, the bulky group locks the ring into a specific conformation, directing nucleophilic attack. academie-sciences.fr A similar, albeit less rigid, effect can be expected for the N-tert-butylpyrrolidinone ring system.
Steric Effects on Reaction Pathways4.3.2. Electronic Contributions to the Reactivity Profile4.4. Chemical Stability and Degradation Pathways4.4.1. Hydrolytic Stability of the Lactam Ring4.4.2. Oxidative Stability Considerations
A comprehensive and accurate article on "this compound" that adheres to the user's detailed outline cannot be generated at this time. Further empirical research and publication of findings on this specific compound are needed to provide the necessary data for such an analysis.
Mechanistic Investigations of Reactions Involving S 3 Amino 1 Tert Butyl Pyrrolidin 2 One
Elucidation of Reaction Pathways and Key Intermediates
Currently, there is a lack of specific research in publicly accessible literature that elucidates the detailed reaction pathways and identifies key intermediates for reactions directly involving (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one. Mechanistic studies, including kinetic analyses and the isolation or spectroscopic observation of intermediates, are essential for a thorough understanding of how this compound participates in chemical transformations. Such studies would be necessary to map out the step-by-step mechanism of reactions it may catalyze or be a reactant in.
Understanding Stereocontrol Mechanisms in Asymmetric Transformations
While the stereochemistry of pyrrolidine-based organocatalysts is known to be critical for achieving high enantioselectivity in asymmetric reactions, specific models explaining the mechanism of stereocontrol for this compound have not been detailed in available research. For related catalysts, transition state models, often supported by Density Functional Theory (DFT) calculations, have been proposed to explain how the catalyst's chiral environment dictates the stereochemical outcome of the reaction. mdpi.com These models typically involve the formation of specific hydrogen bonds and steric interactions that favor the approach of reactants from a particular face. nih.gov However, without similar computational or experimental studies on this compound, any description of its stereocontrol mechanism would be speculative. The role of the N-tert-butyl group, for instance, is generally considered to be significant in influencing stereoselectivity through steric hindrance, but its precise effect in the transition state for this specific molecule has not been elucidated. mdpi.com
The Role of Specific Catalysts and Reagents in Directing Reactivity and Selectivity
The influence of co-catalysts, additives, and other reagents on the reactivity and selectivity of reactions involving this compound is another area that requires further investigation. In many organocatalytic systems, additives such as acids, bases, or salts can significantly impact the reaction rate and stereoselectivity by interacting with the catalyst or the substrates. The specific interactions between this compound and various reagents have not been a subject of detailed study in the available literature. Research in this area would be valuable for optimizing reaction conditions and expanding the synthetic utility of this compound.
Based on a thorough review of available scientific literature, there is insufficient specific information published on the chemical compound This compound to generate a detailed article that meets the requirements of the provided outline.
The search for applications of this exact molecule in organic synthesis—including its use as a chiral building block, a precursor to other compounds, or in the synthesis of chemical probes—did not yield specific research findings. The available literature predominantly focuses on structurally related but different compounds, such as various N-protected aminopyrrolidines or other pyrrolidinone derivatives.
Due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to provide a scientifically accurate and thorough article as requested without resorting to speculation or including data for incorrect compounds. Therefore, the content for the requested sections and subsections cannot be generated at this time.
Theoretical and Computational Chemistry Studies
Molecular Conformation and Stereoisomerism Analysis
The conformational landscape of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one is primarily dictated by the puckering of the five-membered pyrrolidinone ring and the orientation of the substituents. The pyrrolidine (B122466) ring is not planar and typically adopts one of two predominant envelope or twist conformations to alleviate torsional strain. The C4 (Cγ) exo and endo envelope conformers are common for such ring systems.
The presence of a bulky tert-butyl group on the nitrogen atom (N1) is expected to have a significant influence on the ring's conformation and the rotational barrier around the N1-C(O) amide bond. Furthermore, the stereocenter at the C3 position, with its (S)-configuration for the amino group, will favor specific ring puckering modes to minimize steric hindrance between the amino group and the tert-butyl group.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to perform a conformational search and identify the global minimum energy structure as well as other low-energy conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.
Illustrative Table of Conformational Analysis Results:
| Conformer | Ring Pucker | Dihedral Angle (C2-C3-N-Cα) | Relative Energy (kcal/mol) |
| 1 | C4-exo | -60° | 0.00 |
| 2 | C4-endo | +55° | 1.5 |
| 3 | Twist (T) | -20° | 2.1 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the chemical reactivity of this compound. DFT methods, with functionals like B3LYP and a suitable basis set such as 6-31G*, are commonly used for these investigations.
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the lone pair on the amino group nitrogen and the carbonyl oxygen are expected to be nucleophilic sites, while the carbonyl carbon would be an electrophilic site.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.
Illustrative Table of Calculated Electronic Properties:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Computational Insights into Reaction Mechanisms and Stereoselectivity
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products.
DFT calculations can be used to:
Determine Reaction Pathways: By locating the transition state structures and calculating their energies, the activation energy barriers for different possible reaction pathways can be determined, allowing for the prediction of the most favorable mechanism.
Explain Stereoselectivity: In reactions where new stereocenters are formed, computational modeling can explain the observed stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomers, the preferred product can be predicted. For a chiral molecule like this compound, its existing stereocenter can influence the stereochemical outcome of reactions at other positions.
For example, in the synthesis of substituted pyrrolidines, computational analysis has been used to understand the influence of chiral auxiliaries on the diastereoselectivity of cycloaddition reactions.
Molecular Modeling and Dynamics Simulations Applied to Chemical Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools to study the non-covalent interactions of this compound with other molecules, including solvents, catalysts, or biological macromolecules.
Solvation Effects: MD simulations can model the explicit interactions between the solute and solvent molecules, providing a more accurate description of the system's behavior in solution compared to implicit solvent models.
Binding to Biological Targets: If this compound is investigated as a potential drug candidate, molecular docking and MD simulations can be used to predict its binding mode and affinity to a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
Conformational Dynamics: MD simulations can explore the conformational flexibility of the molecule over time, providing insights into how its shape changes in different environments and how these changes might affect its reactivity and interactions.
Emerging Research Directions for Chiral Pyrrolidinones
Development of More Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's increasing focus on environmental stewardship has spurred the development of greener synthetic routes for chiral molecules. For pyrrolidinones, this involves moving away from hazardous reagents, reducing waste, and improving energy efficiency. A significant area of progress is the use of biocatalysis, where enzymes are used to perform highly selective chemical transformations under mild conditions.
Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.govcaltech.edu This biocatalytic method offers a direct and efficient route to these N-heterocycles. nih.gov Similarly, myoglobin-based biocatalysts have been engineered for the asymmetric synthesis of various lactam rings, including γ-lactams like the pyrrolidinone core, through intramolecular C-H amidation. nih.gov These enzymatic strategies provide an alternative to traditional chemical methods, often with superior enantioselectivity and under environmentally benign aqueous conditions. nih.govresearchgate.net
Key advantages of biocatalytic approaches include:
High Stereoselectivity: Enzymes can create the desired chiral center with exceptional precision. researchgate.net
Mild Reaction Conditions: Biocatalytic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption. nih.gov
Reduced Waste: These methods can minimize the use of protecting groups and hazardous reagents, leading to cleaner reaction profiles. researchgate.net
Future research will likely focus on discovering or engineering enzymes that can directly synthesize complex pyrrolidinones like (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one from simple, renewable starting materials, further enhancing the sustainability of their production.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Chiral Pyrrolidinones
Parameter Conventional Synthesis Green/Biocatalytic Synthesis Catalysts Often relies on heavy metals (e.g., Rhodium, Palladium). Utilizes renewable enzymes (e.g., Transaminases, Cytochrome P450 variants). [2, 18] Solvents Frequently uses volatile organic compounds (VOCs). Primarily uses water or environmentally benign solvents. scripps.edu Reaction Conditions Can require high temperatures and pressures. Typically operates under mild, ambient conditions. nih.gov Stereoselectivity May require chiral auxiliaries or complex ligands. Often inherently high due to the enzyme's active site. acs.org Waste Generation Can produce significant stoichiometric byproducts. Minimal byproduct formation, leading to higher atom economy.
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the synthesis of the pyrrolidinone core is well-established, researchers are now exploring novel ways to functionalize and derivatize this scaffold to access new chemical space. The amino group at the 3-position of this compound serves as a versatile handle for a wide range of chemical transformations.
Recent studies on similar 3-aminopyrrolidine (B1265635) structures have demonstrated their utility as platforms for creating diverse molecular libraries. For instance, derivatization of the amino group has been used to create potent antagonists for chemokine receptors and inhibitors of bacterial cell division. sigmaaldrich.comnih.gov A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), was developed for the sensitive detection and enantiomeric separation of chiral carboxylic acids, highlighting the utility of this scaffold in bioanalytical applications. nih.gov
Future research is expected to uncover new reactivity patterns, such as:
Catalytic Asymmetric Transformations: Using the inherent chirality of the pyrrolidinone to direct stereoselective reactions at other positions on the ring or on appended substituents.
Radical Reactions: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for constructing functionalized 2-pyrrolidinones, offering a transition-metal-free approach to complex derivatives. rsc.org
C-H Activation: Direct functionalization of the C-H bonds on the pyrrolidine (B122466) ring would provide a highly efficient and atom-economical way to introduce new functional groups, bypassing the need for pre-functionalized substrates.
These explorations will expand the synthetic utility of this compound, enabling its use as a building block for increasingly complex and functionally diverse molecules.
Integration into Flow Chemistry or Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, consistency, and scalability, making them highly attractive for the production of fine chemicals and pharmaceuticals. nih.govscripps.edu
Continuous flow processes have already been successfully applied to the synthesis of various lactams. researchgate.netthieme-connect.com The key advantages of flow chemistry include precise control over reaction parameters (temperature, pressure, and residence time), rapid heat and mass transfer, and the ability to safely handle hazardous intermediates. acs.org For the synthesis of chiral pyrrolidinones, this could translate to higher yields, improved selectivity, and reduced reaction times. thieme-connect.com For example, a flow-through procedure for a Joullié-Ugi multicomponent reaction was developed, significantly reducing the reaction time from 12 hours in batch to 75 minutes in flow. acs.org
Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of new pyrrolidinone derivatives. researchgate.net These systems can perform numerous reactions in parallel, rapidly screening different reagents, catalysts, and conditions to identify optimal synthetic routes. researchgate.net This high-throughput capability is invaluable for building libraries of compounds for drug discovery or materials science applications. The development of a universal high-level chemical programming language (χDL) for use in automated "Chemputer" systems allows for the encoding of complex, parallelized synthetic workflows, which has been demonstrated in the synthesis and utilization of chiral catalysts. researchgate.net
The integration of these technologies will be crucial for the efficient and reproducible large-scale production of this compound and its derivatives.
Table 2: Batch vs. Flow Chemistry for Pyrrolidinone Synthesis
Feature Batch Processing Continuous Flow Processing Scalability Challenging; often requires re-optimization. Straightforward; achieved by extending run time. researchgate.net Safety Higher risk with large volumes of hazardous materials. Improved safety due to small reaction volumes and better heat control. nih.gov Control Difficult to maintain uniform temperature and mixing. Precise control over temperature, pressure, and mixing. researchgate.net Reaction Time Can be lengthy (hours to days). Significantly reduced (seconds to minutes). sigmaaldrich.com Reproducibility Can vary between batches. High consistency and reproducibility. researchgate.net
Discovery of New Applications in Material Science or Catalysis (as a ligand or chiral scaffold)
The unique structural and chiral features of pyrrolidinones suggest significant potential beyond their traditional role as pharmaceutical intermediates. Two particularly promising areas are material science and asymmetric catalysis.
In material science , pyrrolidone-containing polymers, such as Poly(N-vinylpyrrolidone) (PNVP), are well-known for their valuable properties, including water solubility and biocompatibility. acs.org By incorporating chiral pyrrolidinone units like this compound into polymer backbones or as side chains, it may be possible to create novel materials with unique characteristics. acs.org For example, polymers containing benzodipyrrolidone units with latent hydrogen-bonding capabilities have been shown to have tunable electronic properties, acting as n-type semiconductors. researchgate.net The chirality of the monomer unit could induce helical structures in the polymer, leading to materials with applications in chiral separations, sensing, or as chiroptical materials. ontosight.aiontosight.ai
In asymmetric catalysis , chiral pyrrolidine derivatives are already established as highly effective organocatalysts and ligands for metal-catalyzed reactions. unibo.itnih.gov The rigid, five-membered ring and the stereodefined substituents create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. While proline and its derivatives are most common, the unique structure of this compound, with its lactam carbonyl and bulky tert-butyl group, offers new possibilities. mdpi.com The amino group can be readily modified to create a range of bidentate or monodentate ligands for transition metals. nih.gov The tert-butyl group can play a significant role in influencing the reaction rate and enantioselectivity by creating a specific steric environment around the catalytic center. nih.gov These new ligands and organocatalysts could find applications in a wide array of asymmetric transformations, contributing to the efficient synthesis of other valuable chiral molecules.
Q & A
Q. What are the common synthetic routes for introducing the tert-butyl group into pyrrolidin-2-one scaffolds?
The tert-butyl group is often introduced via nucleophilic substitution or protective group strategies. For example, tert-butyl carbamates can be synthesized using Boc-protected intermediates under basic conditions (e.g., NaOH in ethanol) followed by deprotection . In the case of (S)-3-amino derivatives, stereoselective synthesis may require chiral catalysts or resolution techniques, such as recrystallization with ethanol/water mixtures to isolate enantiomers .
Q. How can the purity and enantiomeric excess of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one be validated?
Methodological validation typically involves:
- HPLC/GC-MS : Using chiral columns (e.g., Chiralpak® AD-H) with mobile phases optimized for pyrrolidinone derivatives.
- NMR Spectroscopy : Analysis of tert-butyl proton signals (δ ~1.2–1.4 ppm) and coupling constants to confirm stereochemistry .
- Polarimetry : Specific rotation measurements compared to literature values for enantiopure standards .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data may be limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves and safety goggles, as amino-pyrrolidinones can cause skin/eye irritation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound in multi-step syntheses?
Contradictory yields in literature often arise from:
- Coupling Agents : EDC·HCl/HOBT in DMF may improve amidation efficiency compared to carbodiimide alternatives .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent drying to avoid hydrolysis .
- Temperature Control : Low temperatures (0–20°C) during sulfonylation steps reduce side reactions, as seen in tert-butyl-protected pyrrolidine syntheses .
Q. What strategies resolve discrepancies in stereochemical outcomes during the synthesis of (S)-configured pyrrolidinones?
Conflicting stereochemical data can be addressed via:
- Chiral Auxiliaries : Use of (S)-BINOL-based catalysts to enforce enantioselectivity in ring-closing steps.
- Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) for asymmetric hydrolysis of racemic intermediates .
- X-ray Crystallography : Definitive structural confirmation of the tert-butyl group’s spatial orientation .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Advanced approaches include:
- DFT Calculations : Modeling transition states to assess steric effects of the tert-butyl group on reaction pathways.
- Molecular Docking : Screening interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
- QSAR Studies : Correlating substituent effects (e.g., tert-butyl vs. cyclopropyl) with physicochemical properties .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
Discrepancies may stem from:
- Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. ethanol) can yield different polymorphic forms.
- Impurity Profiles : Residual catalysts (e.g., Pd in cross-coupling reactions) lower observed melting points .
- Measurement Techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods can produce divergent results .
Methodological Tables
Q. Table 1. Optimization of Coupling Reactions for tert-Butyl-Substituted Pyrrolidinones
| Reaction Step | Optimal Conditions | Yield Range | Key References |
|---|---|---|---|
| Amidation | EDC·HCl, HOBT, DMF, 12–15 hr | 65–78% | |
| Boc Deprotection | HCl/dioxane, 0°C, 2 hr | >90% | |
| Chiral Resolution | Ethanol/water recrystallization | 85% ee |
Q. Table 2. Analytical Parameters for Enantiopure Validation
| Method | Parameters | Acceptable Criteria |
|---|---|---|
| Chiral HPLC | Column: Chiralpak AD-H; Hexane:IPA (90:10) | Resolution ≥1.5 |
| Specific Rotation | [α]D²⁵ = +15° to +20° (c=1, MeOH) | Match literature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
